molecular formula C9H3F4NO2 B1580727 N-Methyl tetrafluorophthalimide CAS No. 33795-85-6

N-Methyl tetrafluorophthalimide

Cat. No. B1580727
CAS RN: 33795-85-6
M. Wt: 233.12 g/mol
InChI Key: AULXVJOTNZUFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Methyl tetrafluorophthalimide” is a chemical compound with the molecular formula C9H3F4NO2 . It has a molecular weight of 233.12 . It is used as a nonaqueous electrolyte and in lithium-ion secondary batteries .


Molecular Structure Analysis

The molecular structure of “N-Methyl tetrafluorophthalimide” consists of a total of 20 bonds. There are 17 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 imide .


Physical And Chemical Properties Analysis

“N-Methyl tetrafluorophthalimide” has a melting point of 157-161 °C . The predicted boiling point is 303.9±42.0 °C and the predicted density is 1.672±0.06 g/cm3 .

Scientific Research Applications

Telomere Targeting in Cancer Research

Naphthalene diimide derivatives, structurally related to N-Methyl tetrafluorophthalimide, have been evaluated as telomere targeting agents. These compounds are potent stabilizers of human telomeric and gene promoter DNA quadruplexes, showing significant inhibition of cancer cell growth. The enhancement of pharmacological properties through structural modification has led to compounds with high affinity to telomeric quadruplex DNA, demonstrating potent activity against pancreatic cancer cell lines. This application underscores the potential of these compounds in the development of novel anticancer therapies (Micco et al., 2013).

Electrofluorochromic Devices

The reversible electrochemistry of naphthalimide-tetrazine dyads has been explored for electrofluorochromism, enabling fluorescence switching in electrochemical devices. This technology allows for multi-color fluorescence switching, offering applications in display technologies and sensing devices. The ability to tune emission color through the reversible quenching of emission demonstrates the versatility of naphthalimide derivatives in the development of electrofluorochromic devices (Seo et al., 2012).

Fluorescent Sensing and Imaging

Naphthalene diimide derivatives have been developed for fluorescent sensing and imaging applications. Modifications to the naphthalene diimide core have led to compounds with enhanced photochemical stability and fluorescence efficiency, making them suitable for detecting specific vapors and ions. These developments highlight the potential of naphthalene diimide derivatives in creating high-performance fluorescent sensing films and probes for biological imaging (Fan et al., 2016).

Organic Electronics

Research into core-fluorinated naphthalene diimides has opened up applications in organic electronics, particularly in the development of n-type organic field-effect transistors (OFETs). These compounds exhibit high electron mobility and stability, making them suitable for use in organic electronics and as potential materials for next-generation electronic devices (Yuan et al., 2016).

Safety And Hazards

“N-Methyl tetrafluorophthalimide” is classified under the GHS07 hazard class. The hazard statements include H315 and H319 . Precautionary measures include P264, P280, P302+P352+P332+P313+P362+P364, and P305+P351+P338+P337+P313 . It is advisable to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling instructions.

properties

IUPAC Name

4,5,6,7-tetrafluoro-2-methylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F4NO2/c1-14-8(15)2-3(9(14)16)5(11)7(13)6(12)4(2)10/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULXVJOTNZUFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332853
Record name N-Methyl tetrafluorophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl tetrafluorophthalimide

CAS RN

33795-85-6
Record name N-Methyl tetrafluorophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5,6-Tetrafluoro-N-methylphthalimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl tetrafluorophthalimide
Reactant of Route 2
Reactant of Route 2
N-Methyl tetrafluorophthalimide
Reactant of Route 3
Reactant of Route 3
N-Methyl tetrafluorophthalimide
Reactant of Route 4
Reactant of Route 4
N-Methyl tetrafluorophthalimide
Reactant of Route 5
Reactant of Route 5
N-Methyl tetrafluorophthalimide
Reactant of Route 6
Reactant of Route 6
N-Methyl tetrafluorophthalimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.